3-Phenylpropiolonitrile
Overview
Description
Synthesis Analysis
The synthesis of substituted 3-Phenylpropionic acids, including derivatives like 3-Phenylpropiolonitrile, can be efficiently achieved through reactions involving benzaldehyde and malonic acid under specific conditions. Notably, the process benefits from microwave-assisted synthesis techniques, offering moderate to high yields in relatively short reaction times (Sharma, Joshi, & Sinha, 2003).
Molecular Structure Analysis
Investigations into the molecular structure of 3-Phenylpropiolonitrile and its derivatives, such as 3-Phenylpropionic acid, reveal their crystallization behaviors and the nature of intermolecular interactions. These studies, conducted via laboratory X-ray powder diffraction data, highlight the significance of the COOH functional group in promoting the formation of cyclic synthons through intermolecular hydrogen bonding (Das et al., 2012).
Chemical Reactions and Properties
3-Phenylpropiolonitrile undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, its interaction with ethyl phenylpropiolate and 3-pyridylacetonitrile can lead to the formation of complex compounds through condensation reactions, demonstrating its reactivity and potential for generating diverse molecular structures (Al-Jallo & Al-Azawi, 1977).
Physical Properties Analysis
The study of the three structural isomers of phenylpropiolonitrile, including 3-Phenylpropiolonitrile, using high-precision spectroscopic techniques, offers insights into their physical properties. These isomers, characterized by their rotational spectra, validate the accuracy of quantum chemical calculations, providing a benchmark for understanding the "Lego brick" approach in predicting spectroscopic constants (Spaniol et al., 2023).
Scientific Research Applications
Rotational Spectroscopy and Quantum Chemical Calculations : A study investigated the rotational spectra of three structural isomers of phenylpropiolonitrile, containing an alkyne function and a cyano group. The research utilized a "Lego brick" approach for quantum chemical calculations, demonstrating the molecule's potential in high-precision spectroscopic applications (Spaniol et al., 2023).
Synthesis of Isoxazoles : Research dating back to 1966 explored the reaction of acetylenic nitriles like phenylpropiolonitrile with hydroxylamine, leading to the synthesis of various isoxazoles, compounds with potential applications in organic synthesis and potentially in pharmaceuticals (Iwai & Nakamura, 1966).
Catalysis in Pharmaceutical Synthesis : A 2017 study reported the use of a potassium promoted lanthanum-magnesium oxide catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important intermediate in the pharmaceutical industry (Molleti & Yadav, 2017).
Biotechnological Production of Chemicals : Research in metabolic engineering demonstrated the production of 3-hydroxypropionic acid from glucose and xylose using modified Corynebacterium glutamicum. This has implications in the production of value-added chemicals from renewable resources (Chen et al., 2017).
Characterization of New Psychoactive Substances : A study focused on the synthesis and characterization of 3-fluorophenmetrazine, a phenylmorpholine derivative, and its differentiation from other isomers. This research is relevant in the context of drug development and regulation (McLaughlin et al., 2017).
Polarographic Behavior Study : A 1977 study investigated the polarographic behavior of α-arylhydrazononitriles, providing insight into the electrochemical properties of compounds like phenylpropiolonitrile, which can be useful in electrochemical applications and sensor development (Elnagdi & Fahmy, 1977).
Oligomerization and Chromatographic Separation : Research on the oligomeric products of the anionic polymerization of phenylpropiolonitrile revealed insights into polymer chemistry, particularly regarding the cis-trans-isomerism in polymerization processes (Janić et al., 1970).
Safety And Hazards
Future Directions
The future directions for the study of 3-Phenylpropiolonitrile include high-resolution studies of other aromatic nitriles and their ring-chain derivatives . These studies are especially timely given the evidence for benzonitrile (C6H5CN) in the starless cloud core TMC–1 . Interstellar searches for this highly polar species can now be undertaken with confidence since the astronomically most interesting radio lines have either been measured or can be calculated to very high accuracy below 300 GHz .
properties
IUPAC Name |
3-phenylprop-2-ynenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVSRXFGYDNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239443 | |
Record name | Propiolonitrile, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropiolonitrile | |
CAS RN |
935-02-4 | |
Record name | 3-Phenyl-2-propynenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiolonitrile, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 935-02-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiolonitrile, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-2-propynenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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